molecular formula C16H18N4O3S B5129088 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE

Cat. No.: B5129088
M. Wt: 346.4 g/mol
InChI Key: QJCAYRHMWGAJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidinyl group, a nitrophenyl group, and a butanamide backbone, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-dimethyl-2-pyrimidinethiol, is reacted with an appropriate alkylating agent to form the pyrimidinyl intermediate.

    Coupling with Nitrobenzene: The pyrimidinyl intermediate is then coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N,N-DIMETHYL-1-PROPANAMINE

Uniqueness

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-4-14(24-16-17-10(2)9-11(3)18-16)15(21)19-12-5-7-13(8-6-12)20(22)23/h5-9,14H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCAYRHMWGAJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.